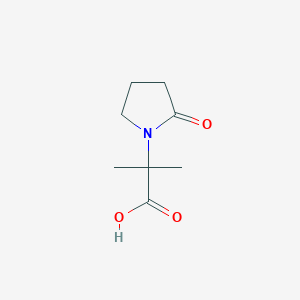![molecular formula C12H15N3O3 B1427900 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1291656-86-4](/img/structure/B1427900.png)
6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid
Übersicht
Beschreibung
This compound, also known by its IUPAC name 6-{[(1-methyl-3-pyrrolidinyl)amino]carbonyl}-2-pyridinecarboxylic acid, has a molecular weight of 249.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O3/c1-15-6-5-8(7-15)13-11(16)9-3-2-4-10(14-9)12(17)18/h2-4,8H,5-7H2,1H3,(H,13,16)(H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 249.27 .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Pyridonecarboxylic acids, including analogs similar to 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid, have been studied for their potential antibacterial properties. For instance, Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, showing significant in vitro and in vivo antibacterial activity, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Chemical Libraries
Bojana Črček et al. (2012) demonstrated the use of similar compounds in the parallel synthesis of a library of pyrimidine-5-carboxamides. This indicates its utility in creating diverse chemical libraries for various applications, including drug discovery (Črček et al., 2012).
Structural Studies
M. Kadir et al. (2017) focused on the structural characterization of monoamide isomers related to 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in various fields, such as material science or pharmacology (Kadir et al., 2017).
Computational Chemistry
T. Cuya et al. (2018) utilized similar pyridinium compounds in computational studies to understand their interactions with human acetylcholinesterase when inhibited by nerve agents. This showcases the application of these compounds in computational and theoretical chemistry, particularly in understanding enzyme interactions (Cuya et al., 2018).
Development of Antibiotics
Research by M. Sunagawa et al. (1990) into carbapenem compounds, which are structurally related to 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid, indicates their potential role in the development of new antibiotics, especially considering their activity and stability profiles (Sunagawa et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-[(1-methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-15-6-5-8(7-15)13-11(16)9-3-2-4-10(14-9)12(17)18/h2-4,8H,5-7H2,1H3,(H,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAIQHJQMRAKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC(=O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



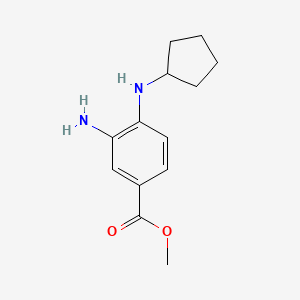
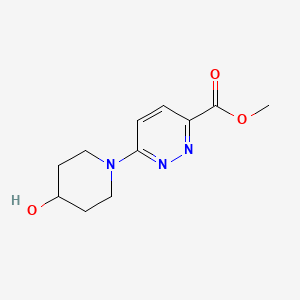

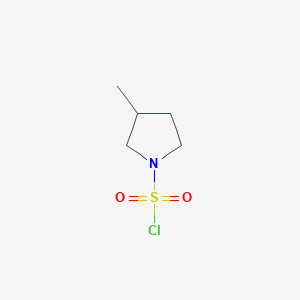

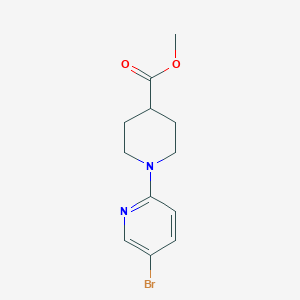
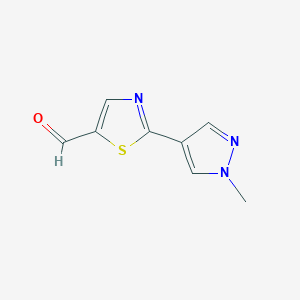
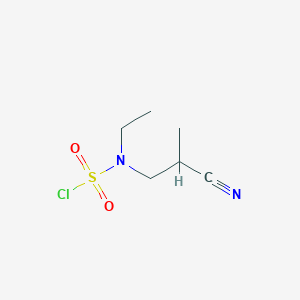

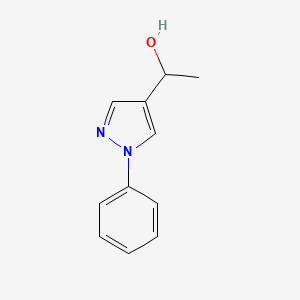
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)
